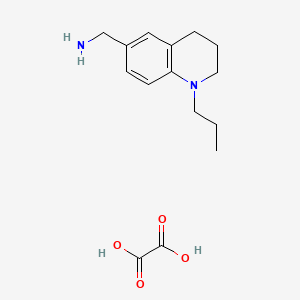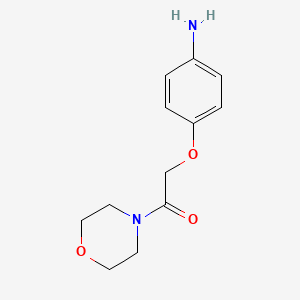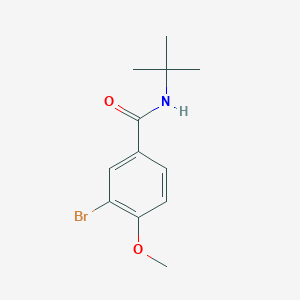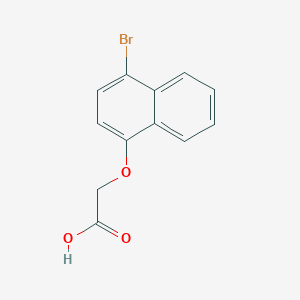
2-((1-Bromonaphthalen-2-yl)oxy)acetic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 2-((1-Bromonaphthalen-2-yl)oxy)acetic acid involves several steps, including refluxing with glacial acetic acid in the presence of fused ZnCl2 and condensing with other compounds to achieve desired structures. For example, 1-(4-Bromo-1-hydroxynaphthalen-2-yl)-ethan-1-one preparation is a critical step in synthesizing related compounds with significant antimicrobial activities (Sherekar, Kakade, & Padole, 2021).
Molecular Structure Analysis
Molecular structure analysis of similar compounds, such as 2-(3-Bromo-4-methoxyphenyl)acetic acid, reveals that the methoxy group is almost coplanar with the phenyl ring, with the acetic acid substituent tilted relative to the ring. This structural arrangement influences the compound's physical and chemical properties, including its interaction with other molecules (Guzei, Gunderson, & Hill, 2010).
Chemical Reactions and Properties
The chemical reactivity and properties of compounds like 2-((1-Bromonaphthalen-2-yl)oxy)acetic acid are significantly influenced by their molecular structure. For instance, the presence of bromine atoms and acetic acid groups in the molecule can lead to unique reactivity patterns, such as in the synthesis of 1,3,4-oxadiazole derivatives bearing a 6-bromonaphthalene moiety, which exhibited good antimicrobial activity (Mayekar, Yathirajan, Narayana, Sarojini, & Kumari, 2010).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal structure, are crucial for understanding their behavior in different environments. For example, the crystal structure analysis of 2-oxo-1,2-dihydropyridine-1-acetic acid provides insights into the compound's solid-state configuration, which can influence its reactivity and interaction with biological systems (Jing-gui, 2005).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are fundamental to understanding the compound's applications in synthesis and its potential biological activity. The study of the charge density of the biologically active molecule (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid reveals the impact of molecular structure on its electronic properties and interactions with other molecules (Wang, Ashurov, Ibragimov, Wang, Mouhib, Mukhamedov, & Englert, 2016).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Research has shown the synthesis and characterization of various compounds utilizing derivatives of bromonaphthalene, which is structurally related to 2-((1-Bromonaphthalen-2-yl)oxy)acetic acid. For instance, Sherekar, Kakade, and Padole (2021) synthesized compounds with antimicrobial properties using 4-bromonaphthalen-1-ol, which is similar to 2-((1-Bromonaphthalen-2-yl)oxy)acetic acid in its bromonaphthalene component (Sherekar, Kakade, & Padole, 2021).
Antimicrobial Studies
- A study by Mayekar et al. (2010) focused on synthesizing 1,3,4-oxadiazole derivatives with a 6-bromonaphthalene moiety, indicating the potential of bromonaphthalene derivatives in antimicrobial applications. This study highlights the relevance of derivatives like 2-((1-Bromonaphthalen-2-yl)oxy)acetic acid in antimicrobial research (Mayekar et al., 2010).
Herbicidal Applications
- Wang et al. (2016) described the synthesis of 2-(aryloxyacetyl)cyclohexane-1,3-diones, which included a compound structurally similar to 2-((1-Bromonaphthalen-2-yl)oxy)acetic acid. This compound showed promising herbicidal activity and crop safety, demonstrating the potential agricultural applications of such derivatives (Wang et al., 2016).
Oxidation Studies
- The oxidation of derivatives of bromonaphthalene, like 2-methylnaphthalene, was studied by Mamchur and Galstyan (2004), providing insights into the chemical behavior of similar compounds under oxidative conditions. This research is pertinent to understanding the chemical properties of 2-((1-Bromonaphthalen-2-yl)oxy)acetic acid (Mamchur & Galstyan, 2004).
Chemosensor Applications
- In 2014, Song et al. developed a fluorescent sensor using a compound with structural similarities to 2-((1-Bromonaphthalen-2-yl)oxy)acetic acid. This research suggests the potential use of such compounds in developing sensors for ions in aqueous solutions (Song et al., 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(1-bromonaphthalen-2-yl)oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO3/c13-12-9-4-2-1-3-8(9)5-6-10(12)16-7-11(14)15/h1-6H,7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZQQUCWIZZKDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351734 | |
| Record name | [(1-bromo-2-naphthyl)oxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-Bromonaphthalen-2-yl)oxy)acetic acid | |
CAS RN |
41791-59-7 | |
| Record name | [(1-bromo-2-naphthyl)oxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(1-bromonaphthalen-2-yl)oxy]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzo[D]thiazol-2-YL(4-methoxyphenyl)methanol](/img/structure/B1268940.png)












